molecular formula C10H13NO2 B13871122 1-Methylethyl 2-methylpyridine-4-carboxylate

1-Methylethyl 2-methylpyridine-4-carboxylate

Cat. No.: B13871122
M. Wt: 179.22 g/mol
InChI Key: WDOJZUOQOBGUPH-UHFFFAOYSA-N
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Description

1-Methylethyl 2-methylpyridine-4-carboxylate is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methylethyl group at the 1-position and a methyl group at the 2-position, along with a carboxylate ester at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methylethyl 2-methylpyridine-4-carboxylate can be synthesized through several methods. One common approach involves the α-methylation of substituted pyridines using a continuous flow setup. This method employs Raney® nickel as a catalyst and a low boiling point alcohol like 1-propanol at high temperatures . The reaction proceeds with high selectivity and yields, making it a greener alternative to traditional batch processes.

Industrial Production Methods: Industrial production of this compound typically involves large-scale continuous flow synthesis. This method offers advantages such as shorter reaction times, increased safety, and reduced waste, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Methylethyl 2-methylpyridine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the 4-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

1-Methylethyl 2-methylpyridine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methylethyl 2-methylpyridine-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate
  • Ethyl 2-methylpyridine-4-carboxylate hydrochloride
  • Nimodipine ep impurity c

Comparison: 1-Methylethyl 2-methylpyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

propan-2-yl 2-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H13NO2/c1-7(2)13-10(12)9-4-5-11-8(3)6-9/h4-7H,1-3H3

InChI Key

WDOJZUOQOBGUPH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=O)OC(C)C

Origin of Product

United States

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